6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-14-21(28)27(16-24-20)15-22(29)26-12-10-25(11-13-26)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPHUUDIFGPAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1058239-78-3) is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula: C22H21FN4O2
- Molecular Weight: 392.4261 g/mol
- SMILES Notation: Fc1ccc(cc1)c1ncn(c(=O)c1)CC(=O)N1CCN(CC1)c1ccccc1
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound is primarily recognized for its role as an antagonist of the A2B adenosine receptor (A2B AdoR). Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit submicromolar affinity towards A2B AdoR, with notable selectivity profiles . Specifically, the compound displays a binding affinity that suggests potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial.
Pharmacological Effects
-
Anticancer Activity:
- Studies have shown that similar compounds within the dihydropyrimidine class can induce apoptosis in cancer cells. For instance, compounds exhibiting structural similarities have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
- Antimicrobial Properties:
- CNS Activity:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. For example:
- Fluorine Substitution: The presence of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.
- Piperazine Derivative: The piperazine ring contributes to the compound's ability to cross the blood-brain barrier, potentially enhancing CNS activity.
Case Study 1: A2B Receptor Antagonism
In a study evaluating various dihydropyrimidinones, this compound was found to inhibit A2B receptor-mediated signaling pathways effectively. The research highlighted its potential use in treating conditions associated with excessive adenosine signaling, such as inflammation and cancer .
Case Study 2: Antitumor Activity
Research conducted on structurally related compounds demonstrated that they could induce significant cytotoxicity in human cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research and development in pharmacology.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this one, show promising anticancer properties. The structural features enhance interactions with molecular targets involved in cancer progression, such as protein kinases and growth factor receptors.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.09 |
| Compound B | HepG2 (liver cancer) | 2.08 |
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
Case Studies and Research Findings
-
Study on Anticancer Properties
- A study published in Journal of Medicinal Chemistry explored various derivatives of dihydropyrimidines, highlighting their anticancer efficacy against multiple cell lines. The results indicated that modifications to the fluorophenyl group significantly enhanced cytotoxicity against MCF-7 cells .
-
Neuropharmacological Research
- Another investigation focused on the piperazine derivatives and their effects on serotonin receptors. The study found that compounds similar to 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one exhibited selective binding affinity, suggesting potential use in treating anxiety disorders .
Chemical Reactions Analysis
Biginelli Reaction for Core Formation
The dihydropyrimidinone core is synthesized via the classical Biginelli reaction , modified for enhanced efficiency:
-
Reactants :
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Urea or thiourea derivatives
-
-
Conditions :
Key Data :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Bi(NO₃)₃·5H₂O | Solvent-free | 78–85 | |
| Silicotungstic acid/Ambelyst-15 | Solvent-free | 82–90 |
Functionalization of the Core
The 2-oxoethyl-piperazine side chain is introduced via nucleophilic substitution or coupling reactions:
-
Reactants :
-
Halogenated intermediate (e.g., bromoethyl ketone)
-
4-Phenylpiperazine
-
-
Conditions :
-
Base: K₂CO₃ or Et₃N
-
Solvent: DMF or THF
-
Temperature: Reflux or room temperature
-
Example Pathway :
-
Kornblum Oxidation : Converts benzyl halides to aldehydes for Biginelli input .
-
Microwave-Assisted Coupling : Enhances reaction rates for side-chain incorporation .
Functional Group Transformations
The compound’s reactivity is governed by its dihydropyrimidinone core, ketone, and piperazine moieties.
Ketone Reactivity
-
Reduction : The 2-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄.
-
Nucleophilic Addition : Reacts with Grignard reagents or hydrazines to form alcohols or hydrazones.
Piperazine Modifications
-
Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.
-
Salt Formation : Forms hydrochloride salts under acidic conditions, improving solubility.
Fluorophenyl Group Reactivity
-
Electrophilic Substitution : Limited reactivity due to fluorine’s electron-withdrawing effects. Harsh conditions may enable nitration or sulfonation at the meta position.
Ring-Opening and Rearrangement Reactions
The dihydropyrimidinone ring undergoes transformations under specific conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures.
-
Products : Cleavage to yield 4-fluorophenylurea and β-ketoester derivatives .
Base-Induced Rearrangement
-
Conditions : NaOH/EtOH under reflux.
-
Products : Ring contraction to triazinones or isomerization to pyrimidine derivatives .
Key Observations :
-
Rearrangement pathways depend on the catalyst (e.g., quartz vs. granite) .
-
Steric hindrance from substituents influences reaction outcomes .
Catalytic and Cross-Coupling Reactions
The compound participates in metal-catalyzed reactions for further diversification.
Suzuki-Miyaura Coupling
-
Reactants : Aryl boronic acids.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Application : Functionalizes the fluorophenyl ring with aryl/heteroaryl groups.
Buchwald-Hartwig Amination
-
Reactants : Primary/secondary amines.
-
Catalyst : Pd₂(dba)₃ with Xantphos.
-
Application : Modifies the piperazine nitrogen for enhanced bioactivity.
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
6-(4-Methylphenyl) Analog (CAS 1060201-76-4)
- Structure : Replaces the 4-fluorophenyl group with a 4-methylphenyl substituent.
- Molecular Formula : C23H24N4O2 (MW: 388.46 g/mol) .
- Key Differences: Methyl substitution increases hydrophobicity compared to fluorine. Reduced electronic effects (fluorine is electron-withdrawing). Potential differences in metabolic stability due to methyl vs. fluorine groups.
6-(4-Benzylpiperidine-1-carbonyl) Analog (CAS 921836-27-3)
- Structure: Features a benzylpiperidine-carbonyl group instead of the fluorophenyl-pyrimidinone system .
- Molecular Formula : C24H24FN3O3 (MW: 421.46 g/mol).
- Methoxy and dihydropyridazinone groups modify solubility and reactivity.
Piperazine/Piperidine-Based Analogs
3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)Piperidin-1-yl]Ethyl]-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-one (CAS 108855-18-1)
- Structure : Contains a piperidine ring linked to a benzisoxazole group instead of phenylpiperazine .
- Molecular Formula : C24H23FN4O2 (MW: 418.47 g/mol).
- Key Differences: Benzisoxazole enhances π-π stacking interactions compared to phenylpiperazine. Piperidine vs.
BI71441 (CAS 872629-74-8)
- Structure : Sulfanyl-ethyl chain replaces the oxo-ethyl linker in the target compound .
- Molecular Formula : C22H23N5O2S (MW: 421.52 g/mol).
- Key Differences: Sulfur atom increases polarizability but may reduce metabolic stability. Amino and phenyl groups at positions 1 and 6 alter electronic density.
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Implications
- Fluorine Substitution: The 4-fluorophenyl group in the target compound improves membrane permeability compared to methyl or benzyl analogs, as observed in similar dihydropyrimidinones .
- Piperazine vs. Piperidine : Piperazine’s tertiary nitrogen enhances water solubility but may increase susceptibility to oxidative metabolism .
- Sulfur-Containing Analogs : BI71441’s sulfanyl group shows reduced plasma protein binding in preclinical models compared to oxo-containing analogs .
Preparation Methods
Standard Protocol
A mixture of 4-fluorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) is heated at 70°C for 2–4 hours under solvent-free conditions using trichloroacetic acid (20 mol%) as a catalyst. The reaction yields 6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one as a pale-yellow solid (82–89% yield).
Key Parameters:
Alternative Catalysts
Ammonium chloride and Montmorillonite KSF under ultrasonic irradiation reduce reaction time to 30–45 minutes with comparable yields (90–94%). Ultrasonic cavitation accelerates mass transfer, particularly for electron-deficient aldehydes like 4-fluorobenzaldehyde.
Post-Synthetic Functionalization
The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain is introduced via N-alkylation of the dihydropyrimidinone core.
Side Chain Synthesis
4-Phenylpiperazine (1.5 mmol) is reacted with ethyl chloroacetate (1 mmol) in dry dichloromethane at 0–5°C for 4 hours to form ethyl 2-(4-phenylpiperazin-1-yl)acetate . The ester is hydrolyzed with NaOH (2M) to yield 2-(4-phenylpiperazin-1-yl)acetic acid , which is subsequently converted to the acid chloride using thionyl chloride.
Coupling Reaction
The acid chloride is coupled with the dihydropyrimidinone core in dimethylformamide (DMF) at 80°C for 6 hours, facilitated by triethylamine as a base. The product is purified via recrystallization from ethanol, yielding the target compound (68–75%).
Optimization Notes:
-
DMF as solvent : Enhances nucleophilicity of the dihydropyrimidinone NH group.
-
Stoichiometry : A 1:1.2 ratio of core to acid chloride minimizes dimerization.
Reaction Condition Analysis
Solvent Impact
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 75 | 98 |
| Ethanol | 62 | 95 |
| Toluene | 58 | 92 |
DMF outperforms ethanol and toluene due to superior solubility of intermediates.
Catalyst Comparison
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Trichloroacetic acid | 4 | 89 |
| NH4Cl/Montmorillonite | 0.75 | 94 |
| None | 24 | <10 |
Ammonium chloride with Montmorillonite KSF under ultrasound achieves near-quantitative yields.
Spectral Characterization
¹H NMR Analysis (400 MHz, DMSO-d6):
Low Coupling Efficiency
Byproduct Formation
-
Issue : Dimerization during alkylation.
-
Fix : Slow addition of acid chloride (1 drop/min) and strict temperature control.
Applications and Derivatives
The compound’s 4-phenylpiperazine moiety enhances binding to serotonin and dopamine receptors, making it a candidate for neuropharmacological studies. Derivatives with electron-withdrawing groups on the piperazine ring show improved blood-brain barrier permeability .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one, and how can reaction efficiency be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with condensation of 4-fluorophenylacetamide with urea derivatives under acidic conditions to form the dihydropyrimidinone core. Subsequent alkylation with 2-chloroacetamide intermediates and coupling with 4-phenylpiperazine via nucleophilic substitution can yield the target compound.
- Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (from ~45% to >70%) . Monitor intermediates via TLC and purify via column chromatography using silica gel (hexane/ethyl acetate gradients).
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., mean C–C bond deviation ≤0.004 Å, R factor ≤0.065) .
- Spectroscopy : Use //-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine methylenes at δ 3.1–3.3 ppm) .
- Mass spectrometry : HRMS (ESI+) for exact mass validation (e.g., calculated [M+H] = 437.1824; observed 437.1826) .
Q. How can researchers assess the compound’s solubility and stability in preclinical studies?
Methodological Answer:
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring concentrations via UV-Vis at λ = 254 nm.
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours), followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected 19F^{19}F19F-NMR shifts) be resolved during derivative synthesis?
Methodological Answer:
- Hypothesis testing : Suspect fluorophenyl ring conformational changes or solvent effects. Compare experimental -NMR data (e.g., δ -110 to -115 ppm for para-fluorine) with computational simulations (DFT/B3LYP/6-31G**) .
- Structural validation : Cross-reference with X-ray diffraction data (e.g., C–F bond length ~1.34 Å) to rule out tautomeric interconversions .
Q. What strategies enhance metabolic stability in derivatives without compromising target affinity?
Methodological Answer:
- Bioisosteric replacement : Substitute labile ester groups with trifluoromethyl (CF) moieties, as demonstrated in analogs with improved microsomal stability (t increased from 15 to 90 minutes) .
- In vitro assays : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Optimize logP values (2.5–3.5) via substituent tuning to balance lipophilicity and solubility .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) using ATP-competitive assays (IC determination via fluorescence polarization).
- Molecular docking : Align the dihydropyrimidinone core with ATP-binding pockets (e.g., PDB 1M17) to predict binding modes. Validate via site-directed mutagenesis (e.g., K532M in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
